molecular formula C9H15ClN2O2 B2970993 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone CAS No. 1247927-01-0

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone

Cat. No.: B2970993
CAS No.: 1247927-01-0
M. Wt: 218.68
InChI Key: ILSLQXVNXLOKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered nitrogen-containing heterocycles that have significant biological and pharmaceutical importance. This compound is characterized by the presence of an acetyl group, a diazepane ring, and a chloro-ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone can be achieved through various synthetic routes. One common method involves the reaction of 1,4-diazepane with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete acetylation of the diazepane ring. The resulting intermediate is then reacted with 2-chloroacetyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Acetyl-[1,4]diazepan-1-yl)-1-phenylethanol
  • 1-(4-Methyl-[1,4]diazepan-1-yl)acetic acid
  • 1-(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid

Uniqueness

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-acetyl-1,4-diazepan-1-yl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-8(13)11-3-2-4-12(6-5-11)9(14)7-10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSLQXVNXLOKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.